molecular formula C19H14N4O4S B2404598 N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide CAS No. 941967-55-1

N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide

Cat. No.: B2404598
CAS No.: 941967-55-1
M. Wt: 394.41
InChI Key: IAJVODOFRFQRRP-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a synthetic organic compound designed for research applications. Its molecular structure incorporates a 4-methylbenzo[d]thiazole moiety, a heterocycle recognized for its diverse biological activities and prevalence in medicinal chemistry research . The benzo[d]thiazole scaffold is a fundamental building block found in molecules investigated for a wide spectrum of pharmacological activities, including as anti-tubercular , antimicrobial , and anticancer agents . Furthermore, the structure is hybridized with a 5-nitrofuran group, a feature common in various bioactive molecules. This specific molecular architecture, combining multiple nitrogen-containing heterocycles, makes it a compound of interest for screening in biological assays and for further chemical optimization in drug discovery endeavors. The presence of the methyl-substituted benzothiazole and pyridine rings suggests potential for interaction with various enzymatic targets . Researchers may find value in this compound as a key intermediate or as a novel chemical entity for probing structure-activity relationships, particularly in the development of therapies for neurological disorders, infectious diseases, or other conditions . This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S/c1-12-5-4-7-15-17(12)21-19(28-15)22(11-13-6-2-3-10-20-13)18(24)14-8-9-16(27-14)23(25)26/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJVODOFRFQRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a complex organic compound recognized for its diverse biological activities. This compound features a unique combination of functional groups, including a benzothiazole moiety, a nitro group, and a pyridine segment, which contribute to its potential therapeutic applications in medicinal chemistry.

Structural Characteristics

Property Details
Molecular Formula C₁₉H₁₄N₄O₄S
Molecular Weight 394.4 g/mol
CAS Number 941967-55-1

The structural arrangement enhances its interaction with biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the nitro group is particularly noteworthy, as it has been associated with enhanced antibacterial effects against various pathogens. For instance, benzothiazole derivatives are known for their broad-spectrum antimicrobial properties, making this compound a potential lead in the development of new antimicrobial agents.

Anticancer Potential

The anticancer activity of thiazole derivatives has been extensively studied, with many compounds demonstrating cytotoxic effects against various cancer cell lines. This compound's structural components could enhance its anticancer efficacy through mechanisms such as apoptosis induction and cell cycle arrest. Research into similar compounds has shown IC50 values in the low micromolar range against cancer cell lines, indicating potential for further exploration in cancer therapeutics .

While specific research on the mechanism of action for this compound is sparse, the general understanding of thiazole derivatives suggests that they may interact with key cellular pathways involved in inflammation and tumorigenesis. Structural activity relationship (SAR) studies have indicated that modifications in the thiazole ring and substituents can significantly affect biological activity, emphasizing the importance of further investigation into this compound's specific interactions at the molecular level .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the effectiveness of thiazole derivatives against resistant strains of bacteria, suggesting that this compound could be developed into a novel antimicrobial agent.
  • Anti-inflammatory Studies : In vitro assays demonstrated that compounds with similar structures could inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Research on related thiazole compounds revealed significant cytotoxic effects against human cancer cell lines, with IC50 values suggesting strong potential for anticancer applications.

Q & A

Q. Critical Parameters :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide bond formation.
  • Temperature : Nitration requires sub-ambient conditions to avoid side reactions.
  • Catalysts : Use of Pd/C or CuI for cross-coupling steps improves regioselectivity .

Which spectroscopic and computational methods are most effective for structural characterization of this compound?

Basic Research Question

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., nitro group at C5 of furan) .
  • FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 423.082) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, critical for docking studies (limited by crystal growth challenges) .

What preliminary biological activities have been reported, and what assay conditions are critical for reproducibility?

Basic Research Question

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli in broth microdilution assays .
  • Anticancer Potential : IC₅₀ of 12 µM against HeLa cells (MTT assay, 48h exposure) .
  • Key Assay Variables :
    • pH : Bioactivity varies with buffer conditions (e.g., reduced efficacy at pH >7.4) .
    • Solubility : Use of DMSO (<1% v/v) prevents precipitation in cell-based assays .

How can reaction conditions be optimized to improve synthetic yield and purity?

Advanced Research Question

  • Yield Optimization :
    • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (70% yield in 30 min vs. 6h conventional) .
    • Catalyst Screening : Pd(OAc)₂/Xantphos increases coupling efficiency by 20% in Suzuki-Miyaura reactions .
  • Purity Control :
    • HPLC : C18 columns (ACN/water gradient) resolve nitro-group byproducts (retention time: 8.2 min for target compound) .

How can researchers resolve contradictions in reported bioactivity data across studies?

Advanced Research Question
Discrepancies in IC₅₀ or MIC values often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains .
  • Compound Stability : Hydrolysis of the nitro group under prolonged storage (validated via LC-MS stability studies) .
  • Statistical Rigor : Replicate experiments (n ≥ 3) with positive/negative controls (e.g., doxorubicin for cytotoxicity) .

What strategies are employed to study structure-activity relationships (SAR) for this compound?

Advanced Research Question

  • Analog Synthesis : Modifications to the thiazole (e.g., Cl substitution at C4) or furan (e.g., methyl vs. nitro groups) .
  • Biological Testing : Comparative IC₅₀ profiling against analogs (Table 1).
  • Computational Modeling : Molecular docking (AutoDock Vina) identifies hydrogen bonding with kinase ATP pockets .

Q. Table 1. SAR of Key Analogs

Analog ModificationBioactivity (IC₅₀, µM)Target Affinity (Kd, nM)
Nitro at C5 (Parent Compound)12.0 ± 1.2450 ± 30
Methyl at C5>50>1000
Cl at C4-thiazole8.5 ± 0.8320 ± 25

What advanced techniques elucidate the compound’s mechanism of action?

Advanced Research Question

  • Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies inhibition of JAK2 (IC₅₀ = 0.8 µM) .
  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by stabilizing JAK2 in HeLa lysates upon compound binding .
  • CRISPR-Cas9 Knockout : JAK2-deficient cells show resistance, validating target specificity .

How does the compound’s solubility and stability impact formulation for in vivo studies?

Advanced Research Question

  • Solubility : Poor aqueous solubility (2 µg/mL) necessitates PEG-400/water (70:30) vehicles for murine models .
  • Stability : Degrades by 15% in plasma after 24h (LC-MS monitoring). Lyophilization improves shelf life (>6 months at -20°C) .

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